molecular formula C8H14N2Si B2637409 3-Pyridinamine, 6-(trimethylsilyl)- CAS No. 939767-74-5

3-Pyridinamine, 6-(trimethylsilyl)-

Cat. No.: B2637409
CAS No.: 939767-74-5
M. Wt: 166.299
InChI Key: PWQDBOWHOFRPEO-UHFFFAOYSA-N
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Description

3-Pyridinamine, 6-(trimethylsilyl)- (CAS: 173314-97-1; synonyms: 6-(2-(Trimethylsilyl)ethynyl)pyridin-3-amine, SCHEMBL1137069) is a pyridine derivative featuring a trimethylsilyl (TMS) group attached via an ethynyl linker at the 6-position of the pyridine ring and an amine group at the 3-position . Its molecular formula is C₁₀H₁₃N₂Si, with a molecular weight of 195.31 g/mol. This compound is cataloged as a specialty chemical with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

6-trimethylsilylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2Si/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQDBOWHOFRPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridinamine, 6-(trimethylsilyl)- can be synthesized by reacting 3-amino-6-bromopyridine with trimethylsilane in the presence of a base such as potassium carbonate. The product is then purified using standard organic synthesis techniques like column chromatography.

Industrial Production Methods: While specific industrial production methods for 3-Pyridinamine, 6-(trimethylsilyl)- are not widely documented, the synthesis typically involves large-scale organic synthesis techniques, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinamine, 6-(trimethylsilyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various pyridine derivatives with different functional groups .

Scientific Research Applications

3-Pyridinamine, 6-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, 6-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological activities .

Comparison with Similar Compounds

2-((Trimethylsilyl)ethynyl)pyridin-3-amine

  • Structure : TMS-ethynyl group at the 2-position, amine at the 3-position.
  • Molecular Formula : C₁₀H₁₃N₂Si.
  • Key Differences: Positional isomerism alters electronic distribution.

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • Structure : TMS-ethynyl at 3-position, trifluoromethyl (CF₃) at 5-position, amine at 2-position.
  • Molecular Formula : C₁₁H₁₂F₃N₂Si.
  • Key Differences: The CF₃ group is strongly electron-withdrawing, contrasting with the electron-donating TMS group.

6-Methyl-3-aminopyridine

  • Structure : Methyl group at 6-position, amine at 3-position.
  • Molecular Formula : C₆H₈N₂.
  • Key Differences : The methyl group is less bulky and more electron-donating than TMS. This increases water solubility but reduces lipophilicity, limiting membrane permeability in biological systems .

6-(4-Propylpiperazin-1-yl)pyridin-3-amine

  • Structure : Piperazinyl group at 6-position, amine at 3-position.
  • Molecular Formula : C₁₂H₂₀N₄.
  • Key Differences : The piperazinyl substituent introduces a basic nitrogen, enhancing hydrogen-bonding capacity and solubility in polar solvents. This contrasts with the hydrophobic TMS group, which prioritizes lipid membrane interactions .

5-Methoxy-6-(trifluoromethyl)pyridin-3-amine

  • Structure : Methoxy (OCH₃) at 5-position, CF₃ at 6-position, amine at 3-position.
  • Molecular Formula : C₇H₇F₃N₂O.
  • Key Differences : Methoxy is electron-donating, while CF₃ is electron-withdrawing, creating a dipole effect. This differs from the TMS group’s steric dominance, which may hinder rotational freedom .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Pyridinamine, 6-(trimethylsilyl)- TMS-ethynyl (6), NH₂ (3) C₁₀H₁₃N₂Si 195.31 High lipophilicity, steric bulk
2-((Trimethylsilyl)ethynyl)pyridin-3-amine TMS-ethynyl (2), NH₂ (3) C₁₀H₁₃N₂Si 195.31 Reduced steric hindrance near NH₂
6-Methyl-3-aminopyridine CH₃ (6), NH₂ (3) C₆H₈N₂ 108.14 High solubility, low steric bulk
6-(4-Propylpiperazin-1-yl)pyridin-3-amine Piperazinyl (6), NH₂ (3) C₁₂H₂₀N₄ 220.32 Enhanced basicity, polar interactions
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine OCH₃ (5), CF₃ (6), NH₂ (3) C₇H₇F₃N₂O 192.14 Dipolar electronic effects

Research Findings and Implications

  • Electronic Effects : The TMS group in 3-Pyridinamine, 6-(trimethylsilyl)- donates electrons via sigma bonds, stabilizing adjacent positive charges. This contrasts with CF₃ or methoxy groups, which withdraw or donate electrons via resonance .
  • Steric Influence : The bulky TMS group at the 6-position may hinder interactions at the amine site, reducing reactivity in nucleophilic substitutions compared to smaller substituents like methyl .
  • Applications : TMS-containing pyridinamines are favored in drug design for improved blood-brain barrier penetration, whereas piperazinyl derivatives are used in water-soluble pharmaceuticals .

Biological Activity

3-Pyridinamine, 6-(trimethylsilyl)-, also known by its CAS number 939767-74-5, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.

Molecular Formula: C9H12N2Si
Molecular Weight: 180.28 g/mol
Structure: The compound features a pyridine ring substituted with an amine group and a trimethylsilyl group, which influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 3-Pyridinamine, 6-(trimethylsilyl)- exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of pyridine can inhibit the growth of Gram-positive and Gram-negative bacteria. The structural modifications, such as the presence of the trimethylsilyl group, may enhance membrane permeability and thus increase antibacterial efficacy .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has been noted for its ability to inhibit enzymes involved in nucleotide biosynthesis pathways. This mechanism is crucial as it can lead to the development of new antibiotics targeting resistant bacterial strains. Research has demonstrated that similar compounds can effectively inhibit enzymes like guanine biosynthetic pathways in Acinetobacter baumannii, a notable pathogen in healthcare settings .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 3-Pyridinamine, 6-(trimethylsilyl)-. In vitro studies using various cancer cell lines suggest that certain derivatives possess selective cytotoxic effects, indicating potential applications in cancer therapy. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Activity Against Acinetobacter baumannii
    • Objective: To evaluate the efficacy of 3-Pyridinamine derivatives against multidrug-resistant strains.
    • Method: In vitro testing against clinical isolates.
    • Results: Significant inhibition of bacterial growth was observed at concentrations as low as 10 µg/mL, suggesting strong potential for therapeutic use against resistant infections .
  • Cytotoxic Effects on Cancer Cell Lines
    • Objective: Assess the cytotoxicity of the compound on human breast cancer cells (MCF-7).
    • Method: MTT assay to determine cell viability.
    • Results: The compound exhibited IC50 values in the micromolar range, indicating promising anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits guanine biosynthesis enzymes
CytotoxicitySelective against cancer cell lines

The biological activity of 3-Pyridinamine, 6-(trimethylsilyl)- is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction: The trimethylsilyl group enhances lipophilicity, facilitating better interaction with membrane-bound enzymes.
  • Cell Membrane Permeability: Modifications improve penetration through bacterial membranes, increasing efficacy against resistant strains.

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